molecular formula C19H20N6O2 B10936807 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936807
M. Wt: 364.4 g/mol
InChI Key: IQRWFKFTPCABEW-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazole and pyridine intermediates, followed by their coupling through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique structural features, such as the combination of furan, pyrazole, and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-11(14-7-8-24(3)23-14)20-19(26)13-10-15(16-6-5-9-27-16)21-18-17(13)12(2)22-25(18)4/h5-11H,1-4H3,(H,20,26)

InChI Key

IQRWFKFTPCABEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=NN(C=C4)C)C

Origin of Product

United States

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